molecular formula C28H14N4O8 B12463605 2,2'-Bis(4-nitrophenyl)-[5,5'-biisoindole]-1,1',3,3'-tetrone

2,2'-Bis(4-nitrophenyl)-[5,5'-biisoindole]-1,1',3,3'-tetrone

Cat. No.: B12463605
M. Wt: 534.4 g/mol
InChI Key: JZPAOFNQAOLKAF-UHFFFAOYSA-N
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Description

2,2’-Bis(4-nitrophenyl)-[5,5’-biisoindole]-1,1’,3,3’-tetrone is an aromatic heterocyclic compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of nitrophenyl groups attached to a biisoindole core, which imparts distinct chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Bis(4-nitrophenyl)-[5,5’-biisoindole]-1,1’,3,3’-tetrone typically involves the reaction of 3,3’,4,4’-biphenyltetramine with p-nitrobenzaldehyde. This reaction proceeds through a series of condensation and cyclization steps to form the desired biisoindole structure . The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the biisoindole core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, recycling of solvents and reagents can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2,2’-Bis(4-nitrophenyl)-[5,5’-biisoindole]-1,1’,3,3’-tetrone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations .

Major Products

The major products formed from these reactions include nitro derivatives, amino derivatives, and substituted aromatic compounds. These products can further undergo additional chemical transformations to yield more complex molecules .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-Bis(4-nitrophenyl)-[5,5’-biisoindole]-1,1’,3,3’-tetrone is unique due to its biisoindole core, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications in materials science and medicinal chemistry .

Properties

Molecular Formula

C28H14N4O8

Molecular Weight

534.4 g/mol

IUPAC Name

2-(4-nitrophenyl)-5-[2-(4-nitrophenyl)-1,3-dioxoisoindol-5-yl]isoindole-1,3-dione

InChI

InChI=1S/C28H14N4O8/c33-25-21-11-1-15(13-23(21)27(35)29(25)17-3-7-19(8-4-17)31(37)38)16-2-12-22-24(14-16)28(36)30(26(22)34)18-5-9-20(10-6-18)32(39)40/h1-14H

InChI Key

JZPAOFNQAOLKAF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C(=O)C3=C(C2=O)C=C(C=C3)C4=CC5=C(C=C4)C(=O)N(C5=O)C6=CC=C(C=C6)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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